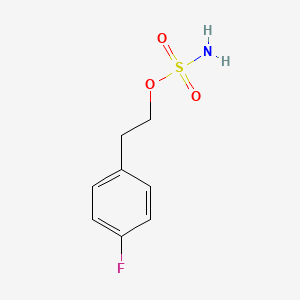
Sulfamic acid, 2-(4-fluorophenyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamic acid, 2-(4-fluorophenyl)ethyl ester is a chemical compound that combines the properties of sulfamic acid and a fluorinated aromatic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, 2-(4-fluorophenyl)ethyl ester typically involves the esterification of sulfamic acid with 2-(4-fluorophenyl)ethanol. This reaction can be catalyzed by various acid catalysts, such as sulfuryl fluoride, which mediates the dehydrative coupling of carboxylic acids with alcohols at room temperature . The reaction conditions generally include mild temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, 2-(4-fluorophenyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group yields carboxylic acids, while reduction produces alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups.
Scientific Research Applications
Sulfamic acid, 2-(4-fluorophenyl)ethyl ester has several scientific research applications:
Biology: The compound’s fluorinated aromatic structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which sulfamic acid, 2-(4-fluorophenyl)ethyl ester exerts its effects involves its interaction with molecular targets through its ester and aromatic groups. The ester group can participate in hydrolysis reactions, releasing the active sulfamic acid moiety. The fluorinated aromatic ring can enhance binding affinity to specific proteins or enzymes, influencing biological pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
Sulfamic acid, 2-(3-trifluoromethylphenyl)ethyl ester: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
Sulfamic acid, 2-(4-chlorophenyl)ethyl ester: Contains a chlorine atom instead of a fluorine atom.
Sulfamic acid, 2-(4-bromophenyl)ethyl ester: Contains a bromine atom instead of a fluorine atom.
Uniqueness
Sulfamic acid, 2-(4-fluorophenyl)ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and materials science.
Properties
CAS No. |
497964-19-9 |
|---|---|
Molecular Formula |
C8H10FNO3S |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethyl sulfamate |
InChI |
InChI=1S/C8H10FNO3S/c9-8-3-1-7(2-4-8)5-6-13-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |
InChI Key |
HOPGJORGUFTJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOS(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


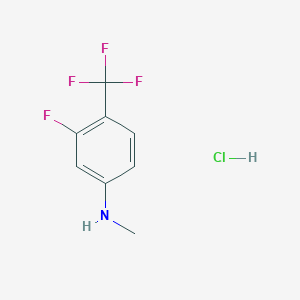
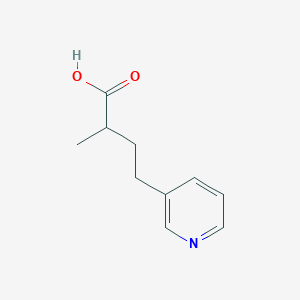
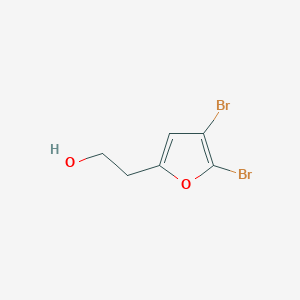
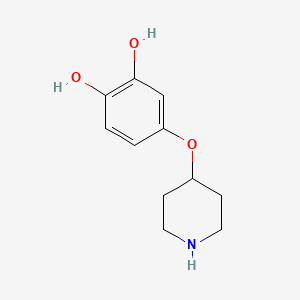
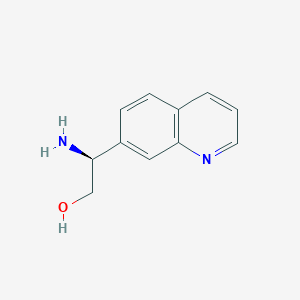
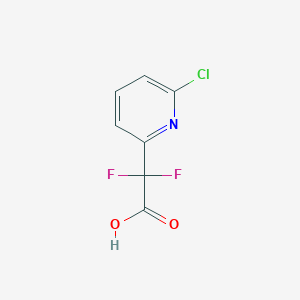


![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
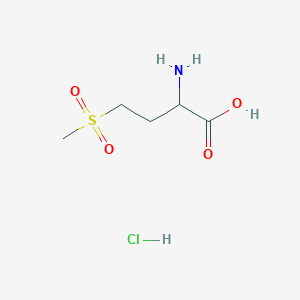
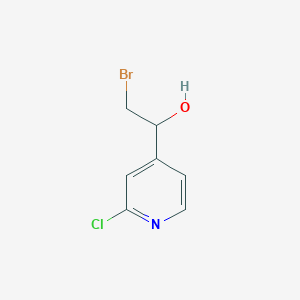
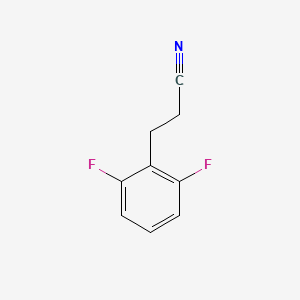
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
